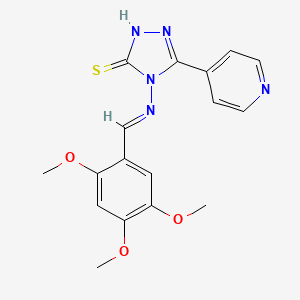![molecular formula C12H9FN4O B11963909 N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)
N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
3-fluorobenzaldehyde+2-pyrazinecarbohydrazide→N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its pharmacological applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-(2-furyl)-4-quinolinecarbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom in the phenyl ring and the pyrazinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H9FN4O |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI Key |
WUNYDYJLBQUWLA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
